4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate
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Overview
Description
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate is a synthetic organic compound characterized by the presence of a hydroxybutyl group, an aminomethyl group, and a phenylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate typically involves the following steps:
Formation of the Aminomethyl Phenyl Intermediate: This step involves the reaction of benzylamine with formaldehyde to form the aminomethyl phenyl intermediate.
Carbamate Formation: The intermediate is then reacted with 4-hydroxybutyl isocyanate under controlled conditions to form the desired carbamate.
The reaction conditions often include:
Solvent: Common solvents such as dichloromethane or tetrahydrofuran.
Temperature: Typically carried out at room temperature or slightly elevated temperatures.
Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification Steps: Including crystallization or chromatography to obtain a pure product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving Lewis acids like aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation: Formation of 4-oxobutyl [3-(aminomethyl)phenyl]carbamate.
Reduction: Formation of 4-hydroxybutyl [3-(aminomethyl)phenyl]amine.
Substitution: Various substituted phenylcarbamates depending on the electrophile used.
Scientific Research Applications
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a prodrug or in drug delivery systems.
Industry: Utilized in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism by which 4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate exerts its effects involves:
Molecular Targets: It may interact with enzymes or receptors in biological systems.
Pathways Involved: The compound can modulate biochemical pathways, potentially affecting cellular processes such as signal transduction or metabolism.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxybutyl [3-(aminomethyl)phenyl]urea: Similar structure but with a urea group instead of a carbamate.
4-Hydroxybutyl [3-(aminomethyl)phenyl]ester: Contains an ester group instead of a carbamate.
Uniqueness
4-Hydroxybutyl [3-(aminomethyl)phenyl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications that similar compounds may not be suitable for.
Properties
CAS No. |
114557-20-9 |
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Molecular Formula |
C12H18N2O3 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
4-hydroxybutyl N-[3-(aminomethyl)phenyl]carbamate |
InChI |
InChI=1S/C12H18N2O3/c13-9-10-4-3-5-11(8-10)14-12(16)17-7-2-1-6-15/h3-5,8,15H,1-2,6-7,9,13H2,(H,14,16) |
InChI Key |
GKAFFGMNFRAYHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)OCCCCO)CN |
Origin of Product |
United States |
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